molecular formula C12H14N4 B1599512 5,6-Diethyl-3-(pyridin-2-yl)-1,2,4-triazine CAS No. 669707-13-5

5,6-Diethyl-3-(pyridin-2-yl)-1,2,4-triazine

Cat. No. B1599512
CAS RN: 669707-13-5
M. Wt: 214.27 g/mol
InChI Key: CTHOVPODUCLZPG-UHFFFAOYSA-N
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Description

5,6-Diethyl-3-(pyridin-2-yl)-1,2,4-triazine (DEPT) is a chemical compound that belongs to the class of triazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields. DEPT has been extensively studied for its unique properties, including its synthesis method, mechanism of action, and physiological effects. In

Scientific Research Applications

Extraction and Separation of Metal Ions

5,6-Diethyl-3-(pyridin-2-yl)-1,2,4-triazine and its derivatives have been utilized in the extraction and separation of various metal ions. Kolarik, Müllich, and Gassner (1999) demonstrated that certain 1,2,4-triazine derivatives effectively extract Am(III) from acidic solutions, achieving notable separation factors from Eu(III) (Kolarik, Müllich, & Gassner, 1999). This highlights the potential of these compounds in nuclear waste processing and recycling of rare earth elements.

Chelation and Hydrogen-Bonded Crystal Engineering

Duong et al. (2011) explored the use of triazine derivatives as ligands that resemble 2,2′-bipyridine. These compounds are designed to chelate metals and engage in hydrogen bonding to create structured, hydrogen-bonded crystals (Duong, Métivaud, Maris, & Wuest, 2011). This research opens avenues in the design of novel materials and coordination complexes.

Coordination Chemistry in Lanthanide and Actinide Separation

The research by Hudson et al. (2006) on new hydrophobic tridentate nitrogen heterocyclic reagents shows enhanced separations of americium(III) from europium(III). This advancement in understanding the coordination chemistry of these compounds is crucial for nuclear fuel reprocessing and management of radioactive waste (Hudson et al., 2006).

Synthesis and Reactivity in Organic Chemistry

Kopchuk et al. (2015) studied the reactions of 3-(pyridin-2-yl)-1,2,4-triazines with aryne intermediates, leading to various transformation products. This research highlights the versatility of 1,2,4-triazines in organic synthesis, providing insights into the development of new heterocyclic compounds (Kopchuk et al., 2015).

Applications in Drug Delivery Systems

In the field of drug delivery, Mattsson et al. (2010) demonstrated the encapsulation of lipophilic pyrenyl derivatives in a water-soluble metalla-cage, utilizing triazine-based compounds. This approach shows the potential of these compounds in creating more efficient drug delivery systems (Mattsson, Zava, Renfrew, Sei, Yamaguchi, Dyson, & Therrien, 2010).

properties

IUPAC Name

5,6-diethyl-3-pyridin-2-yl-1,2,4-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4/c1-3-9-10(4-2)15-16-12(14-9)11-7-5-6-8-13-11/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHOVPODUCLZPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=NC(=N1)C2=CC=CC=N2)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428840
Record name 5,6-Diethyl-3-(pyridin-2-yl)-1,2,4-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Diethyl-3-(pyridin-2-yl)-1,2,4-triazine

CAS RN

669707-13-5
Record name 5,6-Diethyl-3-(pyridin-2-yl)-1,2,4-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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